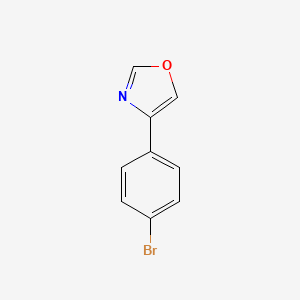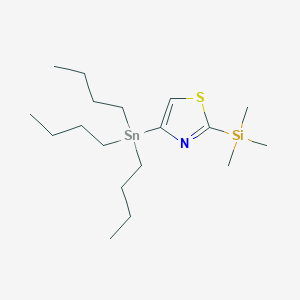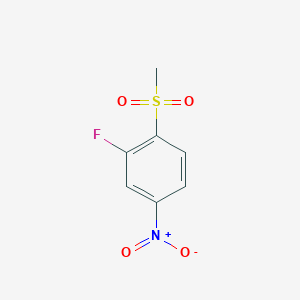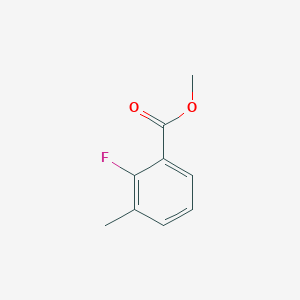
Methyl 2-fluoro-3-methylbenzoate
Descripción general
Descripción
Methyl 2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-3-methylphenylboronic acid is coupled with methyl 2-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are often employed to ensure efficient mixing and heat transfer, leading to higher production rates and better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.
Major Products
Substitution: Formation of 2-substituted-3-methylbenzoates.
Oxidation: Formation of 2-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-fluoro-3-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated analogs of existing drugs to improve their pharmacokinetic properties.
Industry: Used as an intermediate in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of methyl 2-fluoro-3-methylbenzoate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to better penetrate cell membranes. Additionally, the electron-withdrawing nature of fluorine can stabilize certain reactive intermediates, making the compound more effective in certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the methyl group at the third position.
Methyl 4-fluorobenzoate: Fluorine atom is at the fourth position instead of the second.
Methyl 3-fluorobenzoate: Fluorine atom is at the third position, similar to the methyl group in methyl 2-fluoro-3-methylbenzoate.
Uniqueness
This compound is unique due to the specific positioning of both the fluorine and methyl groups on the benzene ring. This unique arrangement can lead to distinct reactivity and properties compared to other fluorinated benzoates. The presence of both electron-donating (methyl) and electron-withdrawing (fluorine) groups can result in interesting electronic effects that influence the compound’s behavior in various chemical reactions.
Propiedades
IUPAC Name |
methyl 2-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZOQUQLMIPBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622021 | |
| Record name | Methyl 2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586374-04-1 | |
| Record name | Methyl 2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
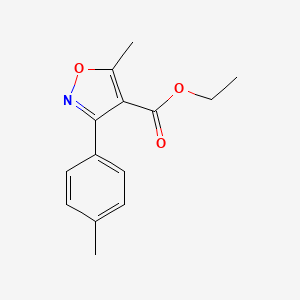
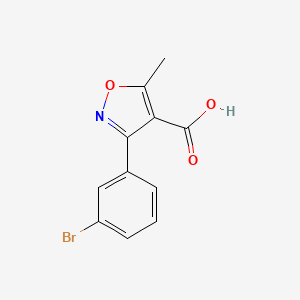
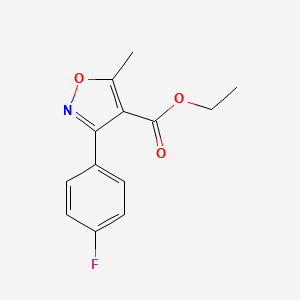
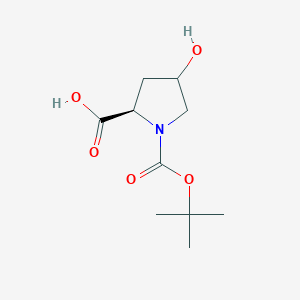
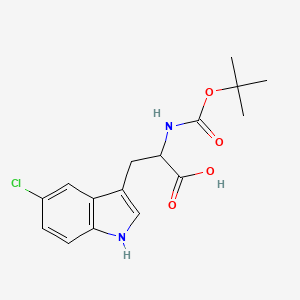

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)

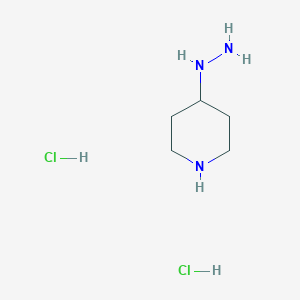
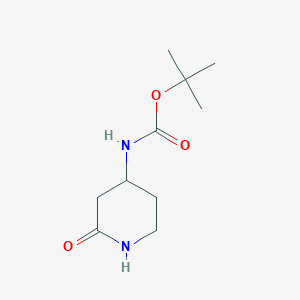
![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)
